molecular formula C14H20N2O4S B5578743 1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine

1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine

Cat. No. B5578743
M. Wt: 312.39 g/mol
InChI Key: YNLRQQPHNZRGRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine often involves multi-step reactions, starting from basic piperazine derivatives. For instance, the synthesis of similar compounds has been reported through reactions involving methylation, sulfonylation, and coupling steps with various phenyl and methoxy-substituted benzoyl derivatives (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine has been elucidated using techniques such as X-ray crystallography. These studies reveal that the piperazine ring typically adopts a chair conformation, and the overall molecular conformation is influenced by the substituents, leading to various intermolecular interactions and packing motifs in the crystalline state (Jun-Li Xiao et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving 1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine derivatives can include nucleophilic substitutions and coupling reactions, which are fundamental for modifying the molecular structure to explore new pharmacological activities or improve existing properties. The ethylsulfonyl and 4-methoxybenzoyl groups present on the piperazine ring can also influence the reactivity of the compound, making it a versatile intermediate for further chemical modifications (S. Naveen et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in various fields. The introduction of the ethylsulfonyl and 4-methoxybenzoyl groups can affect these properties significantly, influencing their behavior in biological systems and their utility in pharmaceutical formulations (K. Deepa et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are determined by the functional groups attached to the piperazine nucleus. The ethylsulfonyl group, for instance, can impart acidic properties, while the 4-methoxybenzoyl group can contribute to the compound's overall electron distribution, affecting its reactivity and interactions with biological targets (R. Rajkumar et al., 2014).

Scientific Research Applications

Discovery and Bioactivity in HIV-1 Inhibition

The synthesis and evaluation of analogues related to "1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine" have led to the discovery of bis(heteroaryl)piperazines (BHAPs) exhibiting significant potency as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, derived through modifications, have shown enhanced bioactivity against HIV-1, contributing to the development of novel therapeutic agents for managing HIV/AIDS (Romero et al., 1994).

Antimicrobial Activities

Research into new 1,2,4-triazole derivatives, incorporating a structure similar to "1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine," has uncovered compounds with notable antimicrobial activities. These synthesized derivatives have demonstrated efficacy against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Structural Analysis and Crystallography

Studies on compounds structurally related to "1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine" have provided insights into their crystal structures, offering valuable information for the design of pharmacologically active molecules. The detailed analysis of molecular conformations and intermolecular interactions enhances the understanding of their biological activities and assists in the rational design of new therapeutic agents (Faizi et al., 2016).

Development of Radioligands for Neuroimaging

Research involving analogues of "1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine" has led to the development of novel radioligands for positron emission tomography (PET) imaging. These radioligands target specific neurotransmitter receptors in the brain, facilitating the study of neurological disorders and contributing to the advancement of neuroimaging techniques (Plenevaux et al., 2000).

Synthesis and Cardiotropic Activity

Further investigations have explored the synthesis of novel compounds bearing resemblance to "1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine" for potential cardiotropic activities. These studies aim to identify new therapeutic options for cardiovascular diseases, highlighting the compound's versatility in drug development (Mokrov et al., 2019).

properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-21(18,19)16-10-8-15(9-11-16)14(17)12-4-6-13(20-2)7-5-12/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLRQQPHNZRGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Ethylsulfonyl)piperazin-1-yl](4-methoxyphenyl)methanone

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